N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide
Description
N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide is a complex organic compound featuring multiple cyclic structures
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c24-20(22-15-14-16-6-2-1-3-7-16)18-10-12-19(13-11-18)23-21(25)17-8-4-5-9-17/h6,17-19H,1-5,7-15H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHPYIRGBPSWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCC(CC2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenyl and cyclopentanecarbonyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include cyclohexene, cyclopentanecarbonyl chloride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various catalysts depending on the specific substitution reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane derivatives: Compounds with similar cyclic structures but different functional groups.
Cyclopentanecarbonyl derivatives: Compounds with the cyclopentanecarbonyl group but different cyclic structures.
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide is unique due to its specific combination of cyclic structures and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
